![molecular formula C10H12O3 B017482 (S)-2-Hydroxy-4-phenylbutyric Acid CAS No. 115016-95-0](/img/structure/B17482.png)
(S)-2-Hydroxy-4-phenylbutyric Acid
説明
Synthesis Analysis
The synthesis of (S)-2-Hydroxy-4-phenylbutyric acid and its derivatives involves multiple strategies, including highly diastereoselective cyanohydrin formation, enzymatic reduction, and chemical reduction methods. One pathway to its analog, (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, utilizes the cyanohydrin formation from (S)-2-N,N-dibenzyl-amino-3-phenylpropanal with acetone cyanohydrin in the presence of trimethyl-aluminum (Shibata, Itoh, & Terashima, 1998). Another method compares chemical and biochemical reduction approaches for synthesizing (R)-2-Hydroxy-4-phenylbutyric acid, exploring enzymatic reduction and microbial transformation as viable routes (Schmidt et al., 1992).
Molecular Structure Analysis
The molecular structure of (S)-2-Hydroxy-4-phenylbutyric acid is characterized by its chiral center, which plays a crucial role in its biological activity and synthesis. The stereochemistry of this compound is essential for its efficacy as an intermediate in producing various pharmacologically active agents.
Chemical Reactions and Properties
(S)-2-Hydroxy-4-phenylbutyric acid participates in various chemical reactions, including enantioselective hydrogenation and esterification. These reactions are pivotal for producing enantiomerically pure compounds necessary for pharmaceutical applications. The compound's chemical properties, such as its reactivity with different catalysts and under varying conditions, have been explored to optimize synthesis routes and improve yields (Meng, Zhu, & Zhang, 2008).
科学的研究の応用
HIV Protease Inhibitors : Shibata, Itoh, and Terashima (1998) demonstrated a practical synthesis of (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, a key component in HIV protease inhibitors, using diastereoselective cyanohydrin formation (Shibata, Itoh, & Terashima, 1998).
Production for Angiotensin Converting Enzyme Inhibitors : Schmidt et al. (1992) optimized a process for the continuous production of (R)-2-hydroxy-4-phenylbutyric acid, an intermediate in angiotensin-converting enzyme inhibitors (Schmidt, Ghisalba, Gygax, & Sedelmeier, 1992).
Enantiomeric Purity Determination : Chilmonczyk et al. (1994) utilized chiral HPLC to effectively determine the enantiomeric purity of (R)- and (S)-2-hydroxy-4-phenylbutyric acid, crucial for media containing growing cells (Chilmonczyk, Ksycińska, Kruszewska, & Cybulski, 1994).
Chemical Synthesis of α-Hydroxy and α-Amino Acid Esters : Blaser et al. (2003) found that Ethyl 2,4-dioxo-4-phenylbutyrate is a versatile intermediate for large-scale preparation of enantiomerically pure α-hydroxy and α-amino acid esters, making them commercially available (Blaser, Burkhardt, Kirner, Mössner, & Studer, 2003).
Comparison of Reduction Methods : Schmidt et al. (1992) compared chemical and biochemical reduction methods for synthesizing (R)-2-hydroxy-4-phenylbutyric acid, a precursor for ACE inhibitors, highlighting various production approaches (Schmidt, Blaser, Fauquex, Sedelmeier, & Spindler, 1992).
Enantio- and Chemoselective Reduction : Studer et al. (2000) used cinchona modified Pt catalysts for the efficient enantio- and chemoselective hydrogenation of 2,4-diketo acid derivatives, leading to the synthesis of (R)-2-hydroxy-4-phenylbutyric acid ethyl ester, a key building block (Studer, Burkhardt, Indolese, & Blaser, 2000).
Enhanced Ester Hydrolysis Rates : Capon, McDowell, and Raftery (1973) discovered that hydroxy-group participation in ester hydrolysis significantly enhances rates, with specific reference to phenyl 4-hydroxybutyrate (Capon, McDowell, & Raftery, 1973).
Kinetic Resolution in Membrane Reactors : Liese et al. (2002) developed a membrane reactor for the efficient kinetic resolution of ethyl 2-hydroxy-4-phenylbutyrate, crucial for ACE inhibitor synthesis (Liese, Kragl, Kierkels, & Schulze, 2002).
特性
IUPAC Name |
(2S)-2-hydroxy-4-phenylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJCEALGCZSIGB-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC[C@@H](C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Hydroxy-4-phenylbutyric Acid | |
CAS RN |
115016-95-0 | |
Record name | 2-Hydroxy-4-phenylbutyric acid, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115016950 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-HYDROXY-4-PHENYLBUTYRIC ACID, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AYZ4KJ5LJN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。